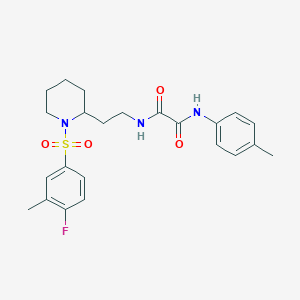

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-6-8-18(9-7-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-10-11-21(24)17(2)15-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCXJJPCDRMNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 465.5 g/mol. The compound features a piperidine ring, a sulfonamide group, and an oxalamide moiety, which contribute to its biological activity.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound binds through hydrogen bonding and hydrophobic interactions, modulating the activity of these targets. This modulation can lead to various biological effects depending on the context and nature of the target.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can act against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. The sulfonamide group enhances this activity by inhibiting bacterial enzymes essential for growth .

2. Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest strong enzyme inhibitory activity, which could be extrapolated to this compound .

3. Anti-inflammatory Effects

Some studies suggest that related compounds may exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antibacterial Activity : A series of piperidine derivatives were synthesized and tested against various bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values below 5 µM .

- Enzyme Inhibition Study : A study evaluating the enzyme inhibition potential of related oxalamide derivatives found that several compounds exhibited significant inhibition against AChE, with IC50 values ranging from 0.63 to 2.14 µM, suggesting a promising avenue for further research into neuroprotective agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | Various Bacteria | TBD |

| Piperidine Derivative A | Acetylcholinesterase Inhibition | AChE | 0.63 |

| Piperidine Derivative B | Acetylcholinesterase Inhibition | AChE | 2.14 |

| Piperidine Derivative C | Antibacterial | Staphylococcus aureus | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with key oxalamide derivatives from the literature, focusing on structural motifs, biological activity, and toxicological profiles.

Flavor-Enhancing Oxalamides

Key Differences :

- Substituent Impact : S336’s pyridinyl and dimethoxy groups enhance water solubility and receptor binding, whereas the target’s sulfonyl-piperidine and p-tolyl groups may favor membrane permeability and metabolic stability .

- Toxicity : S336 exhibits a high margin of safety (MOE > 33 million) due to rapid glucuronidation . The target’s sulfonyl group could alter metabolic pathways, necessitating specific toxicological studies.

Antiviral Oxalamides

Key Differences :

- Functional Groups: BNM-III-170’s guanidinomethyl group enables strong ionic interactions with viral glycoproteins, while the target’s sulfonyl-piperidine may confer distinct binding kinetics .

- Potency : The absence of electron-withdrawing groups (e.g., chloro, nitro) on the target’s aryl rings may reduce electrophilic reactivity compared to antiviral analogs .

CYP-Modulating Oxalamides

Key Insight : Sulfonyl groups are associated with reduced CYP affinity due to steric and electronic effects, suggesting the target may have a safer drug-drug interaction profile than S5456 .

Structural Optimization Trends :

- Aryl Substituents : Electron-donating groups (e.g., p-tolyl) improve metabolic stability but may reduce receptor affinity vs. electron-withdrawing groups (e.g., chloro, nitro) .

- Sulfonyl vs. Benzyl Groups : Sulfonyl-piperidine enhances rigidity and solubility compared to flexible benzyl moieties in S336 .

Q & A

Q. Table 1: Representative Synthesis Protocol

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine sulfonylation | DCM, 0–5°C, 12h | 85% |

| 2 | Ethylenediamine coupling | DMF, 80°C, 6h | 70% |

| 3 | Oxalamide formation | THF, RT, 24h | 65% |

How can researchers resolve discrepancies in biological activity data across different assay systems?

Advanced Research Focus

Contradictory activity data (e.g., IC50 variations in enzyme inhibition assays) may arise from:

Q. Methodological Recommendations :

- Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for enzymatic activity) to validate results .

- Perform molecular dynamics simulations to predict interactions under varying conditions .

What analytical techniques are most effective for characterizing this compound and its degradation products?

Q. Basic Research Focus

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of sulfonylation and oxalamide connectivity. For example, the piperidine proton at δ 3.2–3.5 ppm indicates sulfonyl group attachment .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., observed m/z 475.58 vs. calculated 475.58 for C24H30FN3O4S) .

- HPLC-PDA : Detects hydrolytic degradation products (e.g., free sulfonic acid or oxalic acid derivatives) under accelerated stability testing .

How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

Advanced Research Focus

SAR strategies should focus on:

- Sulfonamide modifications : Introducing electron-withdrawing groups (e.g., -CF3) on the aryl ring enhances hydrogen bonding with target enzymes .

- Piperidine ring substitution : Methyl or fluoro groups at position 3 of the piperidine ring improve steric compatibility with hydrophobic binding pockets .

Q. Table 2: SAR Trends in Analog Compounds

| Substituent | Binding Affinity (Ki, nM) | Notes |

|---|---|---|

| 4-Fluoro-3-methylphenyl | 12.3 ± 1.2 | Optimal balance of hydrophobicity and electronics |

| 2,5-Dimethylphenyl | 45.7 ± 3.8 | Reduced activity due to steric hindrance |

| 4-Chlorophenyl | 18.9 ± 2.1 | Moderate improvement in solubility |

What computational methods are recommended for predicting pharmacokinetic properties?

Q. Advanced Research Focus

- In silico ADMET prediction : Tools like SwissADME estimate logP (~3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate bioavailability .

- Molecular docking : AutoDock Vina identifies potential binding modes with protease targets (e.g., binding energy ≤ -9.5 kcal/mol) .

How should researchers address challenges in scaling up synthesis for preclinical studies?

Q. Basic Research Focus

- Continuous flow reactors : Improve reproducibility and reduce reaction times for steps like sulfonylation .

- Quality control : Implement in-line PAT (Process Analytical Technology) to monitor intermediate purity during scale-up .

What are the implications of stereochemistry in the piperidine ring for biological activity?

Advanced Research Focus

The compound’s piperidine ring adopts a chair conformation, with the sulfonyl group in an axial position. Enantiomeric purity is critical, as demonstrated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.